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Introduction 2,2',7,7'-tetra(N,N-di-p-tolyl)amino-9,9-spirobifluorene (Spiro-TTB) is a widely
utilized hole transport material (HTM) in perovskite solar cells (PSCs) due to its suitable energy
levels and high hole mobility.[1] The interface between the Spiro-TTB layer and the light-
absorbing perovskite layer is a critical junction that significantly influences device efficiency,
stability, and reproducibility.[2][3] Interfacial engineering at this junction aims to address key
challenges such as mismatched energy levels, charge carrier recombination at defect sites,
and poor perovskite film morphology.[4][5] Effective strategies can passivate surface defects,
improve energy level alignment for efficient hole extraction, and enhance the crystalline quality
of the overlying perovskite layer, ultimately leading to superior device performance.[6][7][8][9]
[10] This document provides detailed application notes and experimental protocols for common
and effective interfacial engineering techniques.

Core Concepts in Spiro-TTB/Perovskite Interfacial
Engineering

The primary goals of modifying the interface between the Spiro-TTB hole transport layer (HTL)
and the perovskite absorber are to optimize the physical and electronic properties of the
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junction. This optimization is crucial for minimizing energy losses and maximizing the power
conversion efficiency (PCE) and operational stability of the solar cell.
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Interface
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Caption: Key goals and outcomes of Spiro-TTB/perovskite interfacial engineering.

Application Note 1: PFN-P1 Interlayer for Dopant-
Free Spiro-TTB in Inverted p-i-n Devices

One effective strategy for improving the performance of inverted p-i-n PSCs is to introduce an
ultrathin polymer interlayer between the dopant-free Spiro-TTB HTL and the perovskite
absorber. A conjugated polyelectrolyte, such as poly(9,9-bis(3'-(N,N-dimethyl)-propyl-2,7-
fluorene)-alt-2,7-(9,9-dioctylfluorene)) (PFN-P1), serves this purpose effectively.

Principle of Operation: The PFN-P1 interlayer improves the wettability of the Spiro-TTB
surface, promoting the growth of a higher-quality perovskite film with larger crystalline grains
and fewer defects.[6][7] This leads to reduced charge recombination at the interface and better
energy level alignment, which enhances hole extraction from the perovskite to the Spiro-TTB
layer.[6] Consequently, devices exhibit a significant improvement in power conversion efficiency
(PCE), open-circuit voltage (Voc), and stability.[6][7]

Quantitative Data Summary

The table below summarizes the performance of inverted p-i-n PSCs with and without the PFN-
P1 interfacial layer, demonstrating the significant improvements conferred by this interfacial
engineering approach.

HTL Stability
. . JSC (mA
Configurati  VOC (V) 2) FF (%) PCE (%) (T80 at
cm-
on 65°C)
~85% of
Spiro-TTB o
1.07 19.52 72.87 15.22 initial PCE
only
after 5h
Spiro-TTB /
1.09 22.68 76.03 18.79 >500 hours
PFN-P1
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Data compiled from a study on Cs0.05(FA0.83MA0.17)0.95Pb(10.9Br0.1)3 (CsMAFA)
perovskite.[6][7]

Experimental Workflow
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Caption: Workflow for fabricating inverted PSCs with a PFN-P1 interlayer.
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Detailed Protocol: PFN-P1 Interlayer Deposition

This protocol is adapted from the methodology for fabricating efficient and stable inverted p-i-n
PSCs.[6][7]

1. Materials and Solutions:

e Spiro-TTB Solution: 10 mg/mL in chlorobenzene (anhydrous).

e PFN-P1 Solution: 0.5 mg/mL in methanol.

o Perovskite Precursor (CsMAFA): Cs0.05(FA0.83MA0.17)0.95Pb(10.9Br0.1)3 solution.
e Antisolvent: Chlorobenzene (anhydrous).

e ETL Solution: PCBM (20 mg/mL in chlorobenzene).

e Substrates: FTO-coated glass.

2. Procedure:

o Substrate Cleaning: Sequentially sonicate FTO-coated glass substrates in detergent,
deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrates with a
nitrogen gun and treat with UV-Ozone for 20 minutes before use.

e Spiro-TTB HTL Deposition:

o In a nitrogen-filled glovebox, spin-coat the dopant-free Spiro-TTB solution onto the
cleaned FTO substrates at 4000 rpm for 30 seconds.

o Anneal the films at 100 °C for 10 minutes.

e PFN-P1 Interlayer Deposition:
o Spin-coat the PFEN-P1 solution onto the Spiro-TTB layer at 4000 rpm for 30 seconds.
o Anneal at 100 °C for 5 minutes.

o Perovskite Layer Deposition:
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[e]

Dispense 100 pL of the CsSMAFA perovskite precursor solution onto the substrate.

o

Spin-coat at 5000 rpm for 35 seconds.

[¢]

At the 30th second of spinning, quickly dispense 200 pL of chlorobenzene antisolvent onto
the center of the substrate.

[¢]

Anneal the resulting perovskite film at 100 °C for 1 hour.

e ETL and Electrode Deposition:

o After cooling, spin-coat the PCBM solution at 2500 rpm for 40 seconds and anneal at 100
°C for 10 minutes.

o Finally, thermally evaporate a BCP (bathocuproine) layer and a silver (Ag) top electrode
under high vacuum.

Application Note 2: Chemical Doping of Spiro-TTB
for Enhanced Hole Transport

While dopant-free HTLs are desirable for long-term stability, chemical p-doping is a powerful
and common method to increase the conductivity and hole extraction capability of Spiro-based
HTMs.

Principle of Operation: Dopants create charge-transfer complexes with the HTM, increasing the
concentration of free hole carriers.[11] This enhances the electrical conductivity of the Spiro-
TTB layer, reduces series resistance, and improves the alignment of the HTM's Fermi level
with the perovskite's valence band, leading to more efficient hole extraction and transport.[11] A
novel approach involves using a tris(pentafluorophenyl)borane-water complex (BCF(OH2)) as
an effective p-dopant for Spiro-TTB.[11]

Quantitative Data Summary

The table below shows the impact of BCF(OH2) doping on the performance of Spiro-TTB
based n-i-p solar cells.
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. ) VOC (V) JSC (mAcm-2) FF (%) PCE (%)
Configuration
Pristine Spiro-
1.05 22.48 72.1 17.02
TTB
Spiro-
1.14 2411 82.5 22.68

TTB:BCF(OH2)

Data compiled from a study using a FA0.82Cs0.13MAO0.05Pb(10.80Br0.20)3 perovskite.[11]

Mechanism Workflow

© 2025 BenchChem. All rights reserved. 8/13 Tech Support


https://www.rsc.org/suppdata/d3/ta/d3ta00500c/d3ta00500c1.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3142985?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Pristine Spiro-TTB p-Dopant
(Low Conductivity) (e.g., BCF(OH2))

Doping Process
(Charge Transfer Reaction)

Increased Conductivity Better Energy Level Alignment Faster Hole Extraction

Enhanced Device
Performance (V_oc, FF, PCE)

Click to download full resolution via product page

Caption: Mechanism of how p-doping improves Spiro-TTB HTL properties.
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Detailed Protocol: BCF(OH2) Doping of Spiro-TTB

This protocol is adapted from the methodology for preparing highly efficient n-i-p devices.[11]
1. Materials and Solutions:
e Pristine Spiro-TTB Solution: 36 mg of Spiro-TTB in 1 mL of anhydrous chlorobenzene.

o BCF(OH2) Solution: Dissolve 3 mg of BCF in 1 mL of anhydrous chlorobenzene, then add
0.2 pL of deionized water and shake until the solution turns light pink.

e Doped Spiro-TTB:BA Solution: Mix 36 mg of Spiro-TTB with 1 mL of the prepared
BCF(OH2) solution.

o Note: The solutions should be stirred at room temperature for at least 24-48 hours and
filtered with a 0.22 um PTFE filter before use.

2. Procedure (for n-i-p architecture):

o Substrate and ETL Preparation: Prepare substrates (e.g., FTO/Sn0O2) according to standard
procedures for n-i-p devices.

» Perovskite Deposition: Deposit the perovskite active layer (e.g.,
FA0.82Cs0.13MA0.05Pb(10.80Br0.20)3) onto the ETL-coated substrate via spin coating,
followed by annealing.

e Doped Spiro-TTB HTL Deposition:
o Transfer the perovskite-coated substrates into a nitrogen-filled glovebox.

o Spin-coat the prepared Spiro-TTB:BA solution onto the perovskite layer at 4000 rpm for
30 seconds.

o Electrode Deposition:

o Complete the device by thermally evaporating a gold (Au) or silver (Ag) top electrode.

General Characterization Protocols
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. Device Performance (J-V) Measurement:
Equipment: Solar simulator (AM 1.5G, 100 mW cm-2), source measure unit.

Procedure: Measure the current density-voltage (J-V) characteristics of the PSCs by
scanning the voltage from reverse to forward bias and vice-versa to check for hysteresis. A
black, non-reflective mask with a defined aperture (e.g., 0.1 cm?) should be used to
accurately define the active area. Key parameters (VOC, JSC, FF, PCE) are extracted from
these curves.

. Surface Morphology (SEM/AFM):
Equipment: Scanning Electron Microscope (SEM), Atomic Force Microscope (AFM).

Procedure: Use SEM to visualize the top-down morphology of the perovskite film, assessing
grain size and pinholes. Use AFM to quantify the surface roughness (e.g., root-mean-square
roughness). Smoother films generally lead to better interfacial contact.[6]

. Crystallinity Analysis (XRD):
Equipment: X-ray Diffractometer.

Procedure: Perform X-ray diffraction (XRD) scans on the perovskite films deposited on
different interfaces (e.g., Spiro-TTB vs. Spiro-TTB/PFN-P1). The intensity and width of
characteristic perovskite peaks indicate the degree of crystallinity and crystal orientation.[6]

. Charge Carrier Dynamics (TRPL):
Equipment: Time-Resolved Photoluminescence (TRPL) spectrometer.

Procedure: Excite the perovskite film (on glass or on the HTL) with a pulsed laser and
measure the decay of the photoluminescence signal over time. A faster decay when the
perovskite is in contact with the HTL indicates more efficient charge extraction (hole transfer)
from the perovskite to the HTL.[11]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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and industry. Email: info@benchchem.com
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